10-(4-(Phenylethynyl)phenyl)-10H-phenoxazine
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Overview
Description
10-(4-(Phenylethynyl)phenyl)-10H-phenoxazine is an organic compound that belongs to the phenoxazine family. This compound is characterized by its unique structure, which includes a phenoxazine core substituted with a phenylethynyl group at the 10-position. Phenoxazine derivatives are known for their diverse applications in various fields, including organic electronics, photophysics, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-(Phenylethynyl)phenyl)-10H-phenoxazine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed by coupling a phenoxazine derivative with a phenylethynyl-substituted aryl halide in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki-Miyaura cross-coupling reaction. This process requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
10-(4-(Phenylethynyl)phenyl)-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylethynyl group can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Electrophiles such as bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of phenoxazine-10-one derivatives.
Reduction: Formation of phenoxazine-10-yl derivatives.
Substitution: Formation of substituted phenylethynylphenyl derivatives.
Scientific Research Applications
10-(4-(Phenylethynyl)phenyl)-10H-phenoxazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes for bioimaging.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 10-(4-(Phenylethynyl)phenyl)-10H-phenoxazine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This interaction can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound can interact with proteins involved in cellular signaling pathways, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Phenylethynyl)anthracene
- 10-(4-Phenylethynyl)phenothiazine
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
10-(4-(Phenylethynyl)phenyl)-10H-phenoxazine is unique due to its phenoxazine core, which imparts distinct photophysical properties. Compared to similar compounds, it exhibits higher thermal stability and fluorescence quantum yield, making it a valuable compound for applications in organic electronics and bioimaging .
Properties
Molecular Formula |
C26H17NO |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
10-[4-(2-phenylethynyl)phenyl]phenoxazine |
InChI |
InChI=1S/C26H17NO/c1-2-8-20(9-3-1)14-15-21-16-18-22(19-17-21)27-23-10-4-6-12-25(23)28-26-13-7-5-11-24(26)27/h1-13,16-19H |
InChI Key |
LKKOFDBCWYWCKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)N3C4=CC=CC=C4OC5=CC=CC=C53 |
Origin of Product |
United States |
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